molecular formula C16H15ClN2O3 B2898441 N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide CAS No. 339016-59-0

N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide

Cat. No. B2898441
M. Wt: 318.76
InChI Key: VNWWKIYBTOCKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide, also known as NCM-2NEB, is a novel compound that has been used in a variety of scientific research applications. NCM-2NEB is a nitro-substituted aromatic compound that has been synthesized from a variety of precursors. It has been shown to possess a wide range of biological activities and has been used in a number of laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2-nitroethanol to form the corresponding ester, which is then converted to the amide using ammonia and a coupling reagent.

Starting Materials
3-chloro-2-methylbenzoic acid, 2-nitroethanol, ammonia, coupling reagent

Reaction
Step 1: 3-chloro-2-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 2-nitroethanol in the presence of a base such as triethylamine to form the corresponding ester., Step 3: The ester is then treated with ammonia in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide product, N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide.

Mechanism Of Action

N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide is believed to act through a variety of mechanisms, including inhibition of enzymes, modulation of receptor binding, and modulation of drug metabolism. The exact mechanism of action is still being studied and is not yet fully understood.

Biochemical And Physiological Effects

N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, modulate receptor binding, and modulate drug metabolism. It has also been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.

Advantages And Limitations For Lab Experiments

N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable under a variety of conditions. It is also relatively non-toxic and has a wide range of biological activities. However, its use in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

In the future, N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide could be further studied to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be done to develop new synthesis methods and to improve its solubility in water for use in laboratory experiments. Other potential future directions include the development of new derivatives of N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide, the study of its potential toxicity, and the development of new applications for N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, drug metabolism, and receptor binding. It has also been used in studies of the mechanism of action of drugs and the biochemical and physiological effects of drugs.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-14(17)7-4-8-15(11)18-16(20)13-6-3-2-5-12(13)9-10-19(21)22/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWWKIYBTOCKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.